

Spectroscopic Profile of Iridium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iridium acetate*

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This technical guide provides an in-depth overview of the spectroscopic data for **iridium acetate**, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the variability of simple **iridium acetate** salts, which often exist as mixtures or hydrated complexes, this guide centers on a well-characterized Iridium(III) acetate complex, (Phebox)Ir(OCOCH₃)₂(OH₂) (where Phebox = 2,6-bis(4,4-dimethyloxazolinyl)phenyl), to ensure accurate and reproducible data.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the acetate ligands in the specified iridium(III) complex.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for the Acetate Ligands in (Phebox)Ir(OCOCH₃)₂(OH₂).

Functional Group	Chemical Shift (δ) in ppm
Acetate (CH ₃)	1.8

Note: The spectrum is referenced to the residual solvent peak.

Infrared (IR) Spectroscopy Data

Specific experimental IR data for (Phebox)Ir(OCOCH₃)₂(OH₂) is not readily available in the literature. However, the characteristic vibrational frequencies for acetate ligands coordinated to a metal center are well-established.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Expected Infrared Absorption Bands for Coordinated Acetate Ligands.

Vibrational Mode	Frequency Range (cm ⁻¹)
Asymmetric C=O Stretch	1610 - 1520
Symmetric C-O Stretch	1420 - 1395

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for **iridium acetate** complexes, based on standard practices for organometallic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the acetate ligands and the overall structure of the iridium complex.

Materials:

- **Iridium acetate** complex
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **iridium acetate** complex in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Phase the spectrum and reference it to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the FID similarly to the ^1H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the acetate ligands, particularly the carbonyl (C=O) and carbon-oxygen (C-O) stretching frequencies, to confirm coordination to the iridium center.

Materials:

- **Iridium acetate** complex
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

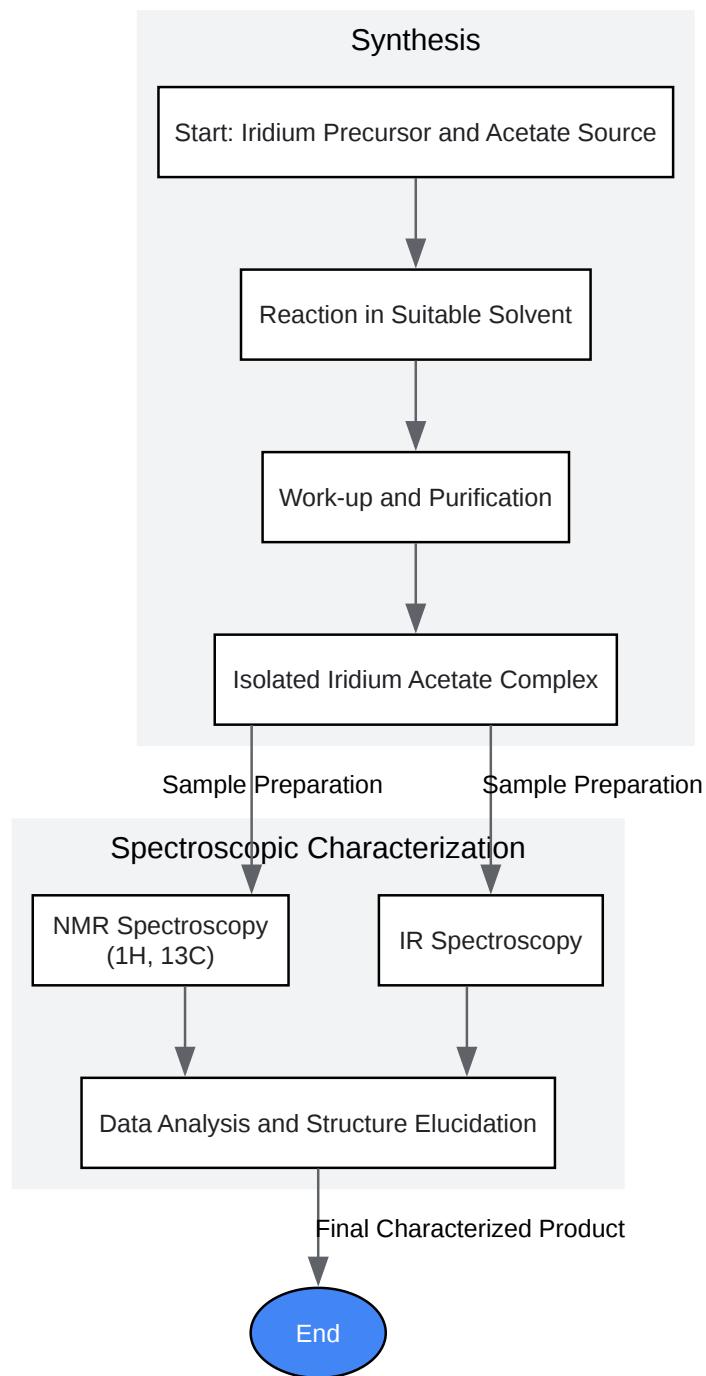
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of the **iridium acetate** complex with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Transfer the finely ground powder to a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an **iridium acetate** complex.

Workflow for Synthesis and Characterization of an Iridium Acetate Complex

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Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis of an **iridium acetate** complex.

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References

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